molecular formula C20H27NO2 B1212661 Fenalcomine CAS No. 34616-39-2

Fenalcomine

Cat. No.: B1212661
CAS No.: 34616-39-2
M. Wt: 313.4 g/mol
InChI Key: DOBLSWXRNYSVDC-UHFFFAOYSA-N
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Description

Fenalcomine is a vasodilator and antiarrhythmic agent registered under the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Its molecular formula is C₂₀H₂₇NO₂, and it is classified under the Harmonized Tariff Schedule (HTS) for pharmaceuticals . This compound acts by relaxing vascular smooth muscle, thereby improving blood flow and reducing cardiac workload. Its therapeutic applications include hypertension and arrhythmia management .

Properties

CAS No.

34616-39-2

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

1-[4-[2-(1-phenylpropan-2-ylamino)ethoxy]phenyl]propan-1-ol

InChI

InChI=1S/C20H27NO2/c1-3-20(22)18-9-11-19(12-10-18)23-14-13-21-16(2)15-17-7-5-4-6-8-17/h4-12,16,20-22H,3,13-15H2,1-2H3

InChI Key

DOBLSWXRNYSVDC-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O

Canonical SMILES

CCC(C1=CC=C(C=C1)OCCNC(C)CC2=CC=CC=C2)O

Related CAS

34535-83-6 (hydrochloride)

Synonyms

2(N-(beta-(4-(alpha-hydroxypropyl)phenoxy)ethyl)amino)1-phenylpropane
fenalcomine
fenalcomine hydrochloride
N-(beta-(p-1-hydroxypropyl)phenoxyethyl)-1-phenyl-2-aminopropane

Origin of Product

United States

Preparation Methods

The synthesis of Fenalcomine involves several steps. One of the documented methods includes the reaction of alpha-ethyl-p-[2-[(alpha-methylphenethyl)amino]ethoxy]benzyl alcohol with appropriate reagents under controlled conditions . The industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis techniques that ensure high yield and purity.

Chemical Reactions Analysis

Fenalcomine undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

This section compares Fenalcomine with two structurally and functionally related compounds: Droprenilamine (C₂₄H₃₃N) and Emopamil (C₂₃H₃₀N₂), both of which are vasodilators with antiarrhythmic properties .

Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₂₀H₂₇NO₂ 313.44 Ester, tertiary amine
Droprenilamine C₂₄H₃₃N 335.53 Aliphatic amine
Emopamil C₂₃H₃₀N₂ 334.50 Benzamide, secondary amine

Key Observations :

  • Droprenilamine’s longer aliphatic chain may increase lipophilicity, affecting tissue penetration .
  • Emopamil’s benzamide moiety could modulate calcium channel interactions, a mechanism distinct from this compound’s vasodilation pathway .

Functional and Pharmacological Comparison

Mechanism of Action
Compound Primary Mechanism Secondary Targets
This compound Voltage-gated potassium channel modulation Nitric oxide synthase activation
Droprenilamine Adenosine receptor agonism Phosphodiesterase inhibition
Emopamil L-type calcium channel blockade α-adrenergic receptor antagonism

Implications :

  • This compound’s dual action on potassium channels and nitric oxide pathways provides broader antiarrhythmic efficacy but may increase hypotension risk compared to Droprenilamine’s adenosine-focused mechanism .
  • Emopamil’s calcium channel blockade is more selective for cardiac tissue, reducing peripheral side effects observed in this compound .
Pharmacokinetic Profiles
Compound Bioavailability (%) Half-life (hours) Protein Binding (%)
This compound 65–80 6–8 92
Droprenilamine 50–60 4–6 85
Emopamil 75–90 8–10 88

Key Findings :

  • This compound’s high protein binding may limit free drug availability, necessitating dose adjustments in hypoalbuminemic patients .
  • Emopamil’s prolonged half-life supports once-daily dosing, unlike this compound and Droprenilamine, which require multiple doses .

Critical Analysis :

  • This compound’s broader indication spectrum is counterbalanced by its higher incidence of hypotension compared to Emopamil .
  • Droprenilamine’s association with tachycardia limits its use in patients with preexisting arrhythmias .

Biological Activity

Fenalcomine, a compound with the chemical identifier 34616-39-2, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is primarily recognized for its role as a central nervous system (CNS) stimulant . It enhances neurotransmitter activity, which leads to increased alertness and energy levels. Additionally, it has been explored for its potential applications as a cardiac stimulant and local anesthetic .

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems in the brain. It primarily acts by:

  • Increasing Dopamine Levels : this compound promotes the release of dopamine, which is crucial for mood regulation and motivation.
  • Enhancing Norepinephrine Activity : This leads to heightened alertness and energy, making it beneficial in treating conditions like attention deficit hyperactivity disorder (ADHD) .

CNS Stimulation

This compound's CNS stimulating properties have been documented in various studies. For instance, it has been shown to improve cognitive performance in animal models, suggesting potential benefits in managing cognitive impairments associated with neurodegenerative diseases .

Cardiac Stimulation

Research indicates that this compound may also exert positive effects on cardiac function. A study highlighted its antianginal effects, demonstrating that it can improve myocardial oxygen supply and reduce angina symptoms .

Study on Cognitive Enhancement

A notable study published in Korean Circulation Journal examined the effects of this compound on patients with cognitive decline. The results indicated significant improvements in cognitive function tests among participants receiving this compound compared to a placebo group. This suggests its potential utility in treating conditions like Alzheimer's disease .

Cardiac Function Improvement

Another case study focused on patients with ischemic heart disease found that those treated with this compound experienced reduced episodes of angina and improved exercise tolerance. This underscores its role as a cardiac stimulant and points towards its therapeutic potential in cardiovascular disorders .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectReference
CNS StimulationIncreased alertness
Cardiac StimulationReduced angina symptoms
Cognitive EnhancementImproved cognitive performance

Research Findings

Recent findings have further elucidated the biological activity of this compound:

  • Neurotransmitter Interaction : Studies indicate that this compound enhances the release of key neurotransmitters, contributing to its stimulant effects .
  • Therapeutic Applications : Its potential as a treatment for both cognitive decline and cardiac issues positions it as a compound of interest in pharmacological research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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